

Quantitative Comparison of Inhibitor Potency and Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

Get Quote

The following tables consolidate key experimental data demonstrating **gedatolisib's** enhanced anti-tumor activity across various cancer models.

Table 1: Summary of Anti-Proliferative and Cytotoxic Effects in Pre-clinical Models This table compares the potency (GR50) and maximal efficacy (GRMax) of different PAM inhibitors in breast cancer cell lines. A lower GR50 indicates higher potency, and a lower GRMax indicates greater cytotoxic effect [1].

Cancer Model	Inhibitor (Target)	Average Potency (GR50)	Average Maximal Efficacy (GRMax)	Key Observations
Breast Cancer (with PIK3CA/PTEN alterations) [1]	Gedatolisib (Pan-PI3K/mTOR)	12 nM	-0.72	Superior potency and strong cytotoxic effect.
	Alpelisib (PI3K α)	2783 nM	-0.10	~230x less potent than gedatolisib; minimal cytotoxic effect.
	Capivasertib (AKT)	2602 nM	0.00	~217x less potent than gedatolisib; no cytotoxic effect.

Cancer Model	Inhibitor (Target)	Average Potency (GR50)	Average Maximal Efficacy (GRMax)	Key Observations
	Everolimus (mTORC1)	2134 nM	0.33	~178x less potent than gedatolisib; net cytostatic effect.
Breast Cancer (PIK3CA/PTEN wild-type) [1]	Gedatolisib (Pan-PI3K/mTOR)	~12 nM	~ -0.68	Efficacy was consistent, independent of PAM pathway mutation status.
	Alpelisib (PI3K α)	>1000 nM	> 0.20	Significantly less effective in wild-type cell lines.
Prostate Cancer (various PTEN/PIK3CA status) [2]	Gedatolisib (Pan-PI3K/mTOR)	Most Potent	Most Efficacious	Showed greater anti-proliferative and cytotoxic effects vs. single-node inhibitors.
Gynecologic Cancers (Endometrial, Ovarian, Cervical) [3]	Gedatolisib (Pan-PI3K/mTOR)	Most Potent	Most Efficacious	Exhibited greater growth-inhibitory effects in almost all cell lines.

Table 2: Comparison of Functional Assay Results and Clinical Trial Data This table summarizes the broader functional impact in pre-clinical studies and the resulting clinical outcomes from the Phase 3 VIKTORIA-1 trial [4].

Assessment Type	Gedatolisib	Single-Node Inhibitors (Alpelisib, Capivasertib, Everolimus)
Impact on Key Cellular Functions [1] [2] [3]	More effectively decreased cell survival, protein synthesis, glucose consumption, lactate production, oxygen consumption rate, cell migration, and invasion.	Less effective or minimal impact on these cellular functions.

| Phase 3 Trial (VIKTORIA-1) in HR+/HER2- PIK3CA Wild-Type ABC [4] | Gedatolisib + Palbociclib + Fulvestrant (Triplet):

- Median PFS: 9.3 mos. vs 2.0 mos. (control)
- Hazard Ratio (HR): 0.24 (76% risk reduction)
- Objective Response Rate (ORR): 31.5%

Gedatolisib + Fulvestrant (Doublet):

- Median PFS: 7.4 mos.
- HR: 0.33 (67% risk reduction)
- ORR: 28.3% | N/A (Compared against fulvestrant control) | | **Common Grade 3 Treatment-Related Adverse Events (TRAEs) [4] | Triplet:** Neutropenia (52.3%), Stomatitis (19.2%), Rash (4.6%), Hyperglycemia (2.3%) **Doublet:** Stomatitis (12.3%), Rash (5.4%), Hyperglycemia (2.3%) | Hyperglycemia is a common and often higher-grade toxicity with some single-node inhibitors. |

Detailed Experimental Methodologies

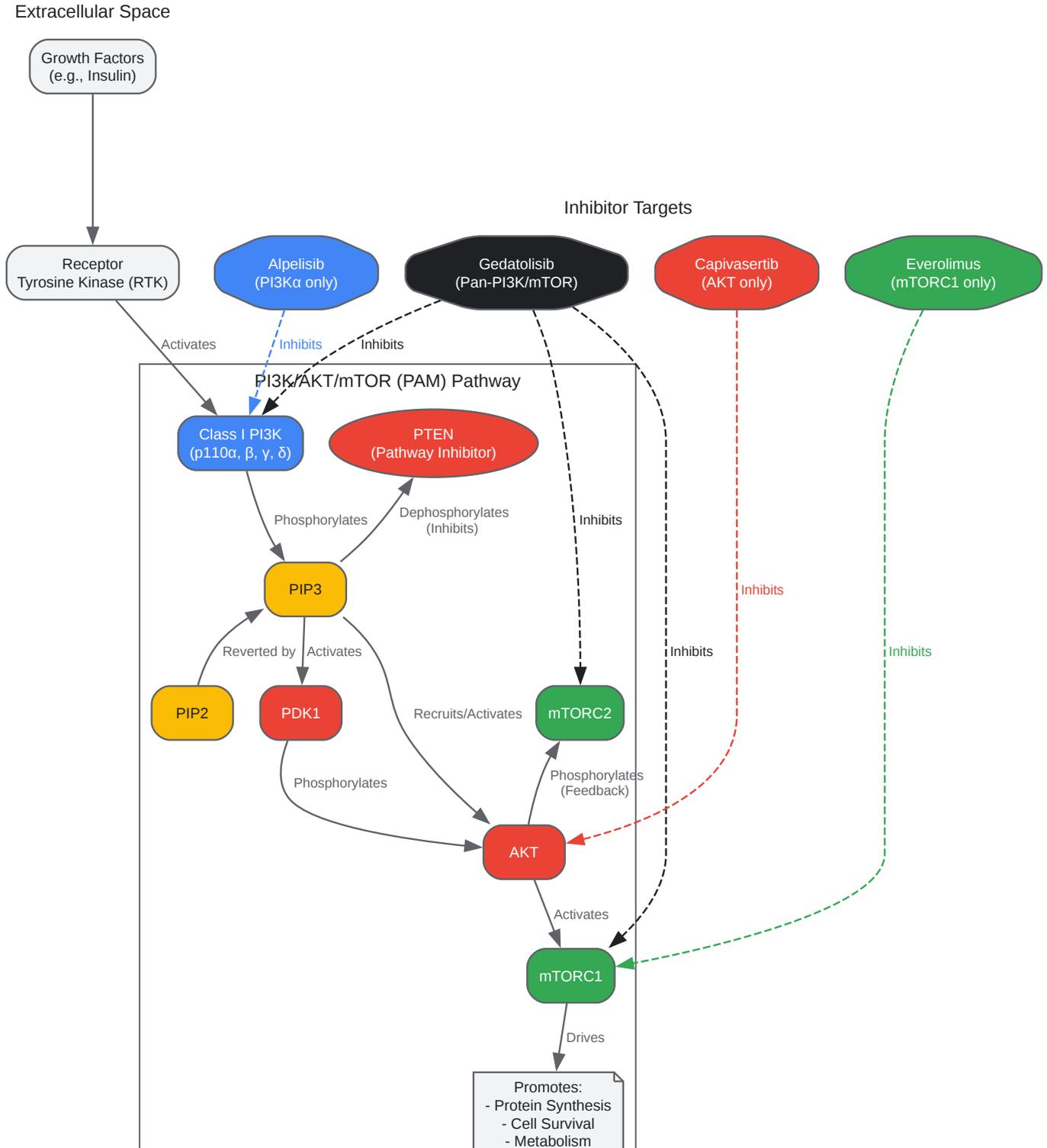
The superior performance of **gedatolisib** is demonstrated through a range of standardized and functional assays. Below are the methodologies for key experiments cited.

- **Cell Culture and Reagents:** Studies utilized a panel of human cancer cell lines (breast [1], prostate [2], gynecologic [3]) with varying PIK3CA, PTEN, and receptor status. Inhibitors were prepared as specified by manufacturers.
- **Cell Viability and Growth Rate (GR) Metrics Analysis:** This is a primary method for quantifying the anti-proliferative and cytotoxic effects of the drugs [1].
 - **Protocol:** Cells are seeded in multi-well plates and treated with a range of drug concentrations for 72 hours. Cell viability is measured using assays like RealTime-Glo MT (RT-Glo) or CellTiter-Glo.
 - **Data Analysis:** Viability measurements are used to calculate **GR values**, which account for the differential division rates of cell lines during the assay. Key metrics derived include:
 - **GR50:** The concentration at which the GR value is reduced by 50%. This measures drug potency.
 - **GRMax:** The maximal effect of the drug, indicating its efficacy (values below 0 indicate cell death).
 - **GRAOC:** The "Area Over the Curve" of the GR curve, summarizing overall drug effect (potency and efficacy).
- **Cell Death Assay (Sytox Staining):** Used to directly measure cytotoxicity.

- **Protocol:** After 72 hours of drug treatment, cells are stained with Sytox green, a fluorescent dye that only enters dead cells with compromised membranes. Fluorescence is measured to quantify the percentage of dead cells [1].
- **Functional and Metabolic Assays:** These experiments assess the impact of inhibitors on key cancer cell processes.
 - **Protein Synthesis:** Measured using a fluorescent, non-toxic, methionine analog (HPG) incorporation assay. After drug treatment, incorporated HPG is detected via a click reaction with a fluorescent dye, and fluorescence intensity is quantified [1].
 - **Metabolic Analysis:** Cells are treated with inhibitors, and the culture media is collected.
 - **Glucose consumption and lactate production** are measured using commercial assay kits and a bioanalyzer, indicating the drugs' effect on glycolysis (Warburg effect) [1].
 - **Oxygen Consumption Rate (OCR)** is measured using a Seahorse XF Analyzer to assess impact on mitochondrial respiration [2].
- **Three-Dimensional (3D) Spheroid Culture:** To better mimic in vivo tumor conditions, cells are embedded in Matrigel and cultured to form 3D spheroids, which are then treated with inhibitors. Spheroid growth and morphology are monitored over time to assess drug efficacy [1].
- **In Vivo Xenograft Models:** The efficacy of **gedatolisib**, both as a single agent and in combination (e.g., with palbociclib or fulvestrant), was evaluated in mouse models implanted with human cancer cells (PDX or cell line-derived xenografts). Tumor volume is measured regularly to determine the effect on tumor growth [3].

Signaling Pathway and Inhibitor Targeting Diagram

The following diagram, generated using Graphviz DOT language, illustrates the PI3K/AKT/mTOR (PAM) pathway and the specific nodes targeted by **gedatolisib** versus single-node inhibitors.





Click to download full resolution via product page

Diagram 1: PAM Pathway and Inhibitor Targets - This diagram shows the PI3K/AKT/mTOR signaling cascade. **Gedatolisib** simultaneously inhibits multiple key nodes (all Class I PI3K isoforms, mTORC1, and mTORC2), while single-node inhibitors target only one component, which can lead to compensatory activation and resistance [1] [5].

Mechanism of Superiority and Clinical Relevance

The experimental data consistently points to two main reasons for **gedatolisib**'s superior performance:

- **Overcoming Adaptive Resistance:** The PAM pathway contains numerous feedback loops. For example, inhibiting mTORC1 alone can relieve feedback inhibition and lead to reactivation of PI3K and AKT via IRS1/2 [3]. By concurrently inhibiting PI3K, mTORC1, and mTORC2, **gedatolisib** prevents these compensatory mechanisms, leading to more profound and durable pathway suppression [1] [5].
- **Broad Applicability:** Single-node inhibitors like alpelisib are most effective in cancers with specific mutations (e.g., PIK3CA). In contrast, **gedatolisib**'s multi-node inhibition demonstrates potent efficacy in cancer models regardless of their PIK3CA or PTEN status, potentially benefiting a wider patient population [1] [2] [3].

The compelling pre-clinical data has been validated in the recent Phase 3 VIKTORIA-1 clinical trial. In patients with HR+/HER2-, PIK3CA wild-type advanced breast cancer, **gedatolisib** combinations demonstrated unprecedented **76% and 67% reductions in the risk of disease progression or death**, along with a manageable safety profile [4]. This suggests **gedatolisib** has the potential to become a new standard of care in this setting.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Gedatolisib shows superior potency and efficacy versus ... [nature.com]
2. Assessments of prostate cancer cell functions highlight ... [pubmed.ncbi.nlm.nih.gov]
3. Functional Assessments of Gynecologic Cancer Models ... [mdpi.com]
4. Detailed Results from PIK3CA Wild-Type Cohort of Phase 3 [globenewswire.com]
5. Multi-Node PI3K Inhibition for Cancer: Optimizing Efficacy ... [medcitynews.com]

To cite this document: Smolecule. [Quantitative Comparison of Inhibitor Potency and Efficacy].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548378#gedatolisib-superior-potency-single-node-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com